N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiolane ring, a cyanide group, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c16-15(17,18)12-4-1-11(2-5-12)3-6-13(21)20-14(9-19)7-8-22-10-14/h1-2,4-5H,3,6-8,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSMFPKXOVGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiolane Ring: This could be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Cyanide Group: This step might involve nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanide ion.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This could be done through a Friedel-Crafts acylation reaction or other electrophilic aromatic substitution methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiolan-3-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group.
N-(3-cyanothiolan-3-yl)-3-[4-methylphenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group.
N-(3-cyanothiolan-3-yl)-3-[4-chlorophenyl]propanamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds, potentially offering enhanced chemical stability, lipophilicity, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
